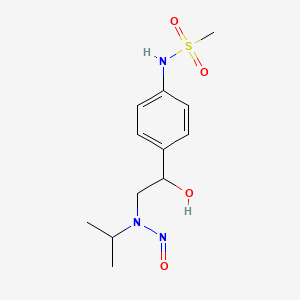
N-Nitrososotalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrososotalol is a nitrosamine derivative of the beta-blocker sotalol. This compound is formed when sotalol undergoes nitrosylation, a process where a nitroso group (−N=O) is added to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitrososotalol can be synthesized by reacting sotalol with sodium nitrite in an acidic medium, typically hydrochloric acid . The reaction involves the nitrosylation of the secondary amine group in sotalol, resulting in the formation of this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-Nitrososotalol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Nitrososotalol has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical testing and method validation.
Biology: Studied for its genotoxic effects in rat and human hepatocytes.
Medicine: Investigated for its potential carcinogenic properties due to its classification as a nitrosamine.
Industry: Used in the development of pharmaceutical reference standards and impurity profiling.
Mecanismo De Acción
N-Nitrososotalol exerts its effects primarily through the nitroso group, which can interact with various molecular targets. The nitroso group can undergo nitrosylation reactions with thiol groups in proteins, affecting their function and signaling pathways . This interaction can lead to genotoxic effects, as observed in studies with rat and human hepatocytes .
Comparación Con Compuestos Similares
N-Nitrososotalol is similar to other nitrosamine derivatives of beta-blockers, such as N-Nitrosopropranolol and N-Nitrosoatenolol . it is unique in its specific structure and the parent compound from which it is derived. The presence of the nitroso group in this compound distinguishes it from its parent compound, sotalol, and other beta-blockers .
List of Similar Compounds
- N-Nitrosopropranolol
- N-Nitrosoatenolol
- N-Nitrosometoprolol
- N-Nitrosooxprenolol
- N-Nitrosonadolol
Propiedades
Número CAS |
134720-07-3 |
|---|---|
Fórmula molecular |
C12H19N3O4S |
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
N-[4-[1-hydroxy-2-[nitroso(propan-2-yl)amino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-9(2)15(14-17)8-12(16)10-4-6-11(7-5-10)13-20(3,18)19/h4-7,9,12-13,16H,8H2,1-3H3 |
Clave InChI |
JRGLEYZCDAJXQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(C1=CC=C(C=C1)NS(=O)(=O)C)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


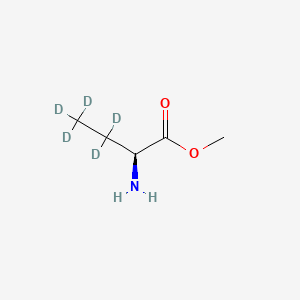
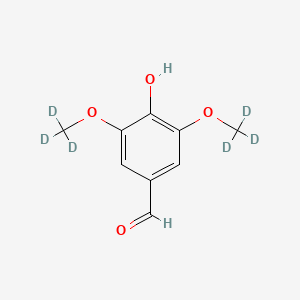

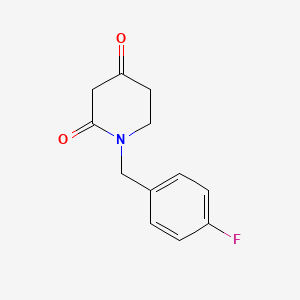
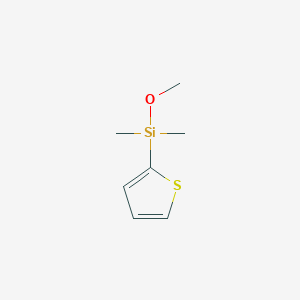
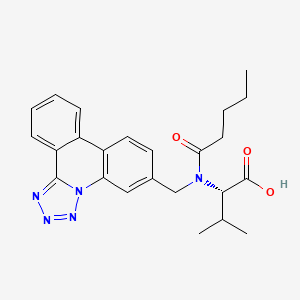


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
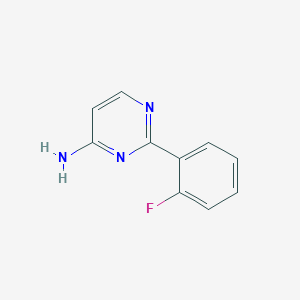
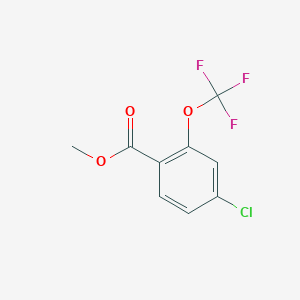

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
